N-(ピペリジン-4-イル)プロパンアミド二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

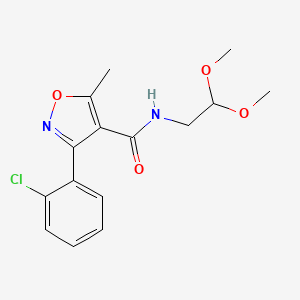

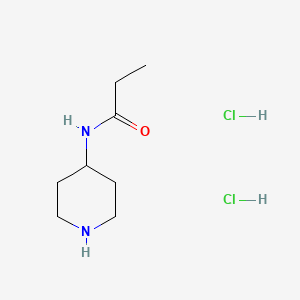

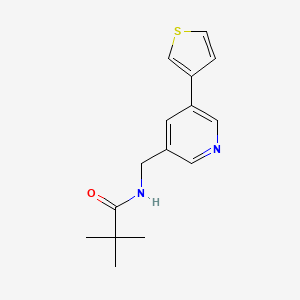

N-(piperidin-4-yl)propanamide dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2O. It is a derivative of piperidine, a heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties .

科学的研究の応用

- N-(ピペリジン-4-イル)プロパンアミド二塩酸塩を含むピペリジン誘導体は、潜在的な抗がん剤として有望であることが示されています。研究者らは、これらの化合物を合成し、癌細胞に対して試験を行った結果、細胞毒性効果が明らかになりました。 構造活性相関研究によると、ピペリジン環への特定の修飾は、癌に対する有効性を高めることが示されています .

抗がん作用

要約すると、ピペリジン核を有するN-(ピペリジン-4-イル)プロパンアミド二塩酸塩は、様々な治療分野において有望です。 さらなる研究により、その用途と作用機序を完全に解明する必要があります . もっと詳しく知りたいことや質問があれば、遠慮なく聞いてください! 😊

作用機序

Target of Action

N-(piperidin-4-yl)propanamide dihydrochloride is a compound that primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, a condition where there is a decrease in the normal levels of tissue oxygenation .

Mode of Action

The compound interacts with its target, HIF-1, and acts as an activator . It induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in changes at the molecular level, affecting the cell’s response to hypoxic conditions .

Biochemical Pathways

The activation of HIF-1 by N-(piperidin-4-yl)propanamide dihydrochloride affects several biochemical pathways. One of the key pathways influenced is the p53–p21 signaling pathway . Activation of this pathway promotes cell cycle arrest and apoptosis . The compound also upregulates the expression of cleaved caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .

Result of Action

The activation of HIF-1 and the subsequent induction of the p53–p21 signaling pathway result in the promotion of tumor cell apoptosis . This means that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Action Environment

The action of N-(piperidin-4-yl)propanamide dihydrochloride is influenced by the cellular environment. For instance, the compound’s efficacy in inducing apoptosis is particularly relevant in hypoxic conditions, which are commonly found in tumor microenvironments . .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)propanamide dihydrochloride typically involves the reaction of piperidine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of N-(piperidin-4-yl)propanamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: N-(piperidin-4-yl)propanamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum

特性

IUPAC Name |

N-piperidin-4-ylpropanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-2-8(11)10-7-3-5-9-6-4-7;;/h7,9H,2-6H2,1H3,(H,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFORPJQDOABQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCNCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

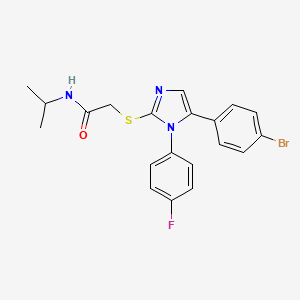

![(Z)-methyl 2-(6-methoxy-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364038.png)

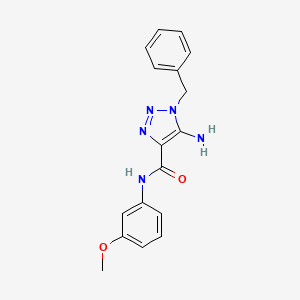

![ethyl 4-(4-methylphenyl)-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamido)thiophene-3-carboxylate](/img/structure/B2364042.png)

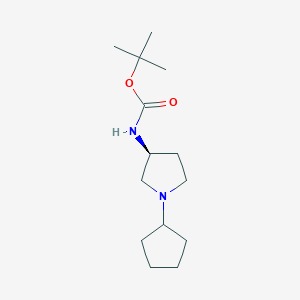

![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)

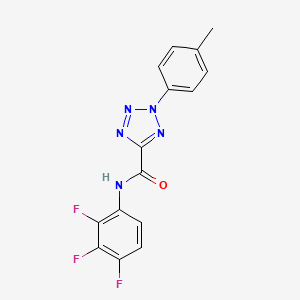

![Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2364047.png)

![N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364048.png)

![N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2364055.png)